![molecular formula C13H12N4O B1195180 Imazodan CAS No. 84243-58-3](/img/structure/B1195180.png)
Imazodan
Übersicht
Beschreibung
Imazodan is a phosphodiesterase III inhibitor that was developed by Parke-Davis to treat heart failure and ischemic heart disorders . It belongs to the class of organic compounds known as phenylimidazoles, which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Synthesis Analysis
The synthesis of imidazole compounds, like Imazodan, involves the formation of a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . The nitrogen atom of the imidazole ring can coordinate with metal ions to form metal-organic frameworks . A one-pot metal and acid-free synthesis of 2,4,5-trisubstituted imidazoles has also been reported .
Molecular Structure Analysis
Imazodan has a chemical formula of C13H12N4O, an exact mass of 240.10, and a molecular weight of 240.270 . It is a very strong basic compound based on its pKa .
Wissenschaftliche Forschungsanwendungen
Treatment of Chronic Congestive Heart Failure
Imazodan has been evaluated for its effectiveness in treating chronic congestive heart failure. A 12-week, multicenter, double-blind, randomized, placebo-controlled trial involving 147 patients was conducted to determine the clinical efficacy and safety of Imazodan . As a type III phosphodiesterase inhibitor, Imazodan plays a role in increasing cardiac contractility, which is crucial for patients suffering from heart failure.
Positive Inotropic Agent
Imazodan is recognized for its role as a positive inotropic agent. It exerts a selective inhibitory effect on the low K cyclic-AMP-specific form of phosphodiesterase (PDE III), which is present in cardiac muscle . This action is beneficial in providing short-term hemodynamic benefits without the long-term adverse effects associated with classic inotropic agents.
Calcium Sensitization
Research has indicated that Imazodan may enhance contractility without increasing cAMP and intracellular calcium concentrations . This mechanism of calcium sensitization represents a significant improvement over classic positive inotropic agents, offering hemodynamic and symptomatic improvements without increasing the risk of cardiac events.
Vasodilator Property
Imazodan exhibits a vasodilator property via ATP-dependent potassium channels . This dual mechanism of action combines positive inotropic action mediated via calcium sensitization with vasodilation, which can be particularly beneficial in managing cardiovascular conditions.
Na+/Ca2+ Exchange Activity Enhancement
Imazodan has been associated with an increase in cardiac contractility in a cAMP-independent manner, likely mediated by an enhancement of Na+/Ca2+ exchange activity . This is due to a Na+ channel agonist-induced increase in the cardiac myocyte intracellular Na+ concentration.
ATP-Mediated Signal Transduction in Myocardium
In the context of congestive heart failure (CHF), Imazodan has been studied for its impact on ATP-mediated signal transduction in the myocardium . Treatment with Imazodan improved left ventricle function and decreased the attenuation of inotropic response to ATP in animal models.
Phosphodiesterase Inhibition
Imazodan’s inhibition of phosphodiesterase, particularly PDE III, has been a focus of research due to its implications for multiple molecular forms of cyclic nucleotide phosphodiesterase and the compartmentation of cyclic AMP .
Cardiac Contractility Augmentation
Imazodan is known to augment cardiac contractile activity, which is a critical function in the management of various cardiac conditions . Its ability to cause an increase in intracellular Ca2+ concentration in isolated cardiomyocytes highlights its potential therapeutic applications.
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(4-imidazol-1-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c18-13-6-5-12(15-16-13)10-1-3-11(4-2-10)17-8-7-14-9-17/h1-4,7-9H,5-6H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMYWVMXSWJFCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
89198-09-4 (hydrochloride) | |
Record name | Imazodan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084243583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045160 | |
Record name | Imazodan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imazodan | |
CAS RN |
84243-58-3 | |
Record name | Imazodan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084243583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imazodan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMAZODAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PVQ5VQW24 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.